molecular formula C11H14O2 B6166354 4-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 38998-21-9

4-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B6166354
CAS No.: 38998-21-9
M. Wt: 178.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-methoxy-1-naphthol using a palladium or platinum catalyst under high pressure and temperature conditions. Another approach involves the reduction of 4-methoxy-1-naphthol using chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups using reagents like acyl chlorides or isocyanates.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are investigated for their therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemicals with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism by which 4-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol is structurally similar to other tetrahydronaphthalenes and naphthalene derivatives. Some similar compounds include:

  • 1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the methoxy group present in this compound.

  • Isolariciresinol: A lignan with a similar structure but additional hydroxymethyl groups and a phenyl group.

  • 2,5-Dimethyl-8-(1-methylethyl)-1-naphthalenol: A more complex derivative with additional methyl and isopropyl groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the methoxy and hydroxyl groups on the tetrahydronaphthalene ring system provides distinct chemical properties compared to other similar compounds.

Properties

CAS No.

38998-21-9

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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